Indatraline hydrochloride
Overview
Description
Synthesis Analysis
Two main routes have been reported for the synthesis of Indatraline. The first route was reported by Bøgesø and co-workers . Another method involves the contraction of a dihydronaphthalene (6–6 fused system) to form the 6–5 indane skeleton . Routes based on 1-indanone-type intermediates are not as simple as a direct reduction of an imine or oxime .Molecular Structure Analysis
The molecular formula of Indatraline hydrochloride is C16H15Cl2N . The molar mass is 292.20 g·mol−1 . The InChI key is SVFXPTLYMIXFRX-BBRMVZONSA-N .Chemical Reactions Analysis
Indatraline is N-alkylated at the amino group, making it possible to slow the onset of action, so that it is not until N-demethylation occurs that the molecules become active .Physical And Chemical Properties Analysis
Indatraline hydrochloride is a solid substance . It is soluble to 10 mM in water with gentle warming and to 100 mM in DMSO . It is stored at room temperature .Scientific Research Applications
Autophagy Induction and Restenosis Suppression
Indatraline hydrochloride has been identified as an agent that induces autophagy through the suppression of the mTOR/S6 kinase signaling pathway. This mechanism was observed in a study that demonstrated indatraline's ability to increase the number of cells expressing autophagosomes in the cytoplasm, implicating it in the therapeutic potential for restenosis by inhibiting smooth muscle cell accumulation (Cho et al., 2016).
Angiogenesis Suppression in Cancer Therapy
Further research into indatraline's biological activity revealed its potential to suppress tumor-mediated angiogenesis through the downregulation of HIF-1α-mediated VEGF expression. This action is attributed to indatraline-mediated autophagy induction resulting from mTOR inhibition, highlighting its promise as a drug candidate in cancer treatment (Yen et al., 2017).
Novel Synthesis Methods
The development of new synthetic methods for indatraline hydrochloride aims to enhance its availability for research and therapeutic use. One study described a diastereoselective ring contraction of 1,2-dihydronaphthalene promoted by PhI(OTs)OH as a key step for the synthesis of indatraline, offering a new approach to construct the indan ring system (Silva et al., 2007).
Analysis and Quantification Techniques
The development and validation of an LC-ESI-MS/MS method for indatraline quantification in MS Binding Assays represents a significant advancement in the analytical study of this compound. This technique allows for reliable quantification in biological matrices, facilitating its study in drug binding and interaction assays (Grimm et al., 2014).
Potential in Treating Parasitic Diseases
Indatraline hydrochloride's efficacy has also been explored in the treatment of diseases caused by trypanosomatid protozoan parasites. Research into novel analogues of indatraline assessed their activity as inhibitors of trypanothione reductase and against Trypanosoma brucei, providing insights into its potential therapeutic applications (Walton et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICQDZXGZOVTEF-MELYUZJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042631 | |
Record name | (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indatraline hydrochloride | |
CAS RN |
96850-13-4 | |
Record name | (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indatraline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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